

DW71177: A Technical Guide to the BD1-Selective BET Inhibitor

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Compound of Interest		
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This document provides an in-depth technical overview of **DW71177**, a novel and potent small molecule inhibitor targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. **DW71177** has demonstrated significant anti-leukemic activity in preclinical studies and represents a promising therapeutic agent for cancers driven by oncogenic transcription factors.[1][2]

Core Mechanism of Action

DW71177 is a[3][4][5]triazolo[4,3-a]quinoxaline-based compound that functions as a competitive inhibitor at the acetyl-lysine (Kac) binding pocket of BET bromodomains.[1][2] It exhibits high selectivity for the first bromodomain (BD1) over the second (BD2), a feature that may contribute to a more favorable therapeutic window compared to pan-BET inhibitors.[1][6]

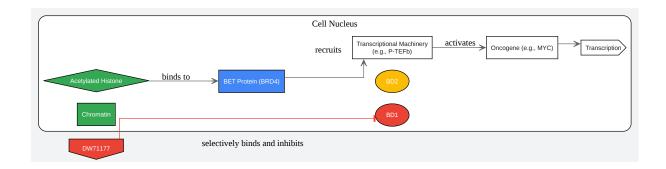
BET proteins, particularly BRD4, are epigenetic "readers" that play a crucial role in the regulation of gene expression.[5] They bind to acetylated lysine residues on histone tails and recruit transcriptional machinery to the promoters and enhancers of target genes.[5] In many cancers, BET proteins are involved in the aberrant activation of oncogenes such as MYC.[3][4] [5][7][8]

By selectively binding to BD1, **DW71177** displaces BET proteins from chromatin, leading to the suppression of oncogenic transcriptional programs.[1][2] This disruption of transcription results in cell cycle arrest and apoptosis in cancer cells.[5][8]



Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of **DW71177** in inhibiting BET protein function and subsequent oncogene transcription.



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Caption: Mechanism of **DW71177** as a BD1-selective BET inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for **DW71177** from preclinical studies.

Table 1: Binding Affinity and Selectivity

Target	Assay	Parameter	Value (nM)	Selectivity
BRD4-BD1	ITC	Kd	6.7	~20-fold vs. BRD4-BD2
BRD4-BD2	ITC	Kd	141	-

ITC: Isothermal Titration Calorimetry



Table 2: In Vitro Anti-proliferative Activity

Cell Line	Cancer Type	Parameter	Value (µM)
MV4-11	Acute Myeloid Leukemia (AML)	GI50	< 0.1
MOLM-13	Acute Myeloid Leukemia (AML)	GI50	< 0.1
Ty-82	NUT Midline Carcinoma	GI50	< 0.1
Pfeiffer	B-cell Lymphoma	GI50	< 0.1
SU-DHL-4	B-cell Lymphoma	GI50	< 0.1

GI50: 50% Growth Inhibition

Table 3: Pharmacokinetic Profile in Rats (Oral

Administration)

Parameter	Value	Unit
Dose	20	mg/kg
Tmax	0.5	hours
Cmax	3.05	μg/mL
t1/2	1.3	hours
AUCt	3.61	μg·h/mL

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Half-life; AUCt: Area under the plasma concentration-time curve.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments conducted with **DW71177**.

Isothermal Titration Calorimetry (ITC)



Objective: To determine the binding affinity (Kd) and thermodynamics of **DW71177** to the bromodomains of BET proteins.

Materials:

- MicroCal iTC200 instrument (Malvern Panalytical)
- Purified recombinant human BRD4-BD1 and BRD4-BD2 proteins
- DW71177 compound dissolved in DMSO and diluted in ITC buffer
- ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Procedure:

- Prepare the protein solution (e.g., 20 μM BRD4-BD1 or BRD4-BD2) in ITC buffer.
- Prepare the ligand solution (e.g., 200 μM **DW71177**) in the same ITC buffer, ensuring the final DMSO concentration is matched between the protein and ligand solutions to minimize heats of dilution.
- Load the protein solution into the sample cell of the calorimeter.
- Load the DW71177 solution into the injection syringe.
- Set the experimental temperature (e.g., 25 °C).
- Perform a series of injections (e.g., 19 injections of 2 μL each) of the DW71177 solution into the protein solution at regular intervals (e.g., 150 seconds).
- Record the heat changes associated with each injection.
- Analyze the data using the instrument's software to fit a binding model (e.g., one-site binding model) and determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative activity of **DW71177** in cancer cell lines.



Materials:

- Cancer cell lines (e.g., MV4-11, MOLM-13)
- Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- 96-well cell culture plates
- DW71177 compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
- Prepare serial dilutions of DW71177 in cell culture medium.
- Treat the cells with varying concentrations of DW71177 and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.
- Add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Acute Myeloid Leukemia (AML) Xenograft Model



Objective: To evaluate the in vivo anti-tumor efficacy of **DW71177**.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG mice)
- AML cell line (e.g., MV4-11)
- Matrigel (optional, for subcutaneous injection)
- **DW71177** formulated for oral administration
- · Calipers for tumor measurement

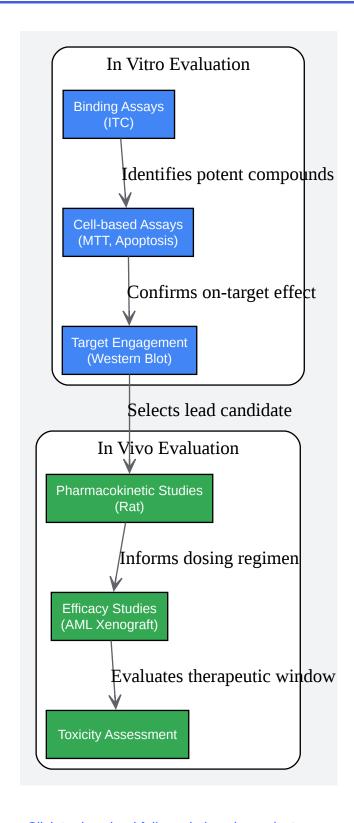
Procedure:

- Inject AML cells (e.g., 5 x 106 cells) subcutaneously into the flank of the mice.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
- Administer DW71177 orally at various doses (e.g., 40, 80, 120 mg/kg) daily or as per the determined dosing schedule.
- Administer the vehicle control to the control group.
- Measure the tumor volume using calipers at regular intervals.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of **DW71177**.





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Caption: Preclinical evaluation workflow for **DW71177**.



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